molecular formula C16H14FNO3 B4997680 N-[2-(4-FLUOROPHENYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-[2-(4-FLUOROPHENYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B4997680
M. Wt: 287.28 g/mol
InChI Key: SYUKPAAPGRMKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Fluorophenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a benzodioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Fluorophenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 4-fluorophenyl ethyl halide.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate product with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Fluorophenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-[2-(4-Fluorophenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-Fluorophenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The benzodioxole ring system contributes to its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Chlorophenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
  • N-[2-(4-Bromophenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
  • N-[2-(4-Methylphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

Uniqueness

N-[2-(4-Fluorophenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c17-13-4-1-11(2-5-13)7-8-18-16(19)12-3-6-14-15(9-12)21-10-20-14/h1-6,9H,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUKPAAPGRMKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.